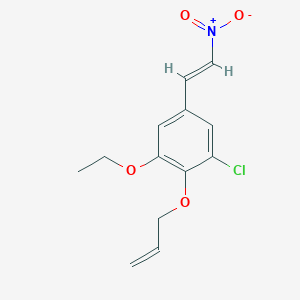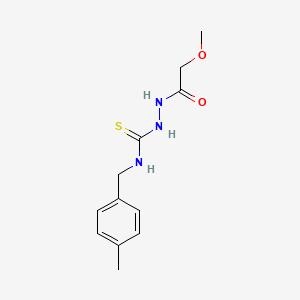![molecular formula C19H23N3OS2 B4707273 N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4707273.png)
N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, also known as DMTT, is a chemical compound that has been studied for its potential use in scientific research. DMTT belongs to the class of thiosemicarbazones, which are organic compounds that have been shown to have various biological activities.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of ribonucleotide reductase, which is an enzyme that is required for DNA synthesis. This compound has also been shown to induce oxidative stress in cancer cells, which leads to cell death. In addition, this compound has been found to inhibit the activity of farnesyltransferase, which is an enzyme that is involved in the post-translational modification of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth of parasitic cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities. However, the exact mechanism of these effects is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide in lab experiments is its potential use in cancer treatment and parasitic infections. This compound has been shown to have anti-cancer and anti-parasitic activities in vitro and in vivo. In addition, this compound has been found to have anti-inflammatory and antioxidant activities. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide. One area of research could be to further investigate the mechanism of action of this compound, particularly in regards to its anti-cancer activity. Another area of research could be to investigate the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, research could be conducted to investigate the potential use of this compound in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to have anti-cancer activity in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of parasitic infections, such as malaria and leishmaniasis. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS2/c1-13-4-7-16(8-5-13)11-25-12-18(23)21-22-19(24)20-17-9-6-14(2)15(3)10-17/h4-10H,11-12H2,1-3H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAADCBNPQMNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-1-(3-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4707199.png)
![N,N'-(carbonyldi-4,1-phenylene)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B4707203.png)



![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B4707224.png)

![5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4707236.png)

![5-{3-bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4707251.png)
![1-[(4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4707267.png)
![ethyl 3-(7-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4707276.png)
![N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4707280.png)
![1-(diphenylmethyl)-4-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4707290.png)